An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. Its unique structural combination of a difluoroacetate moiety and a cyanophenyl group makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate. Recognizing that experimentally determined data for this specific compound is not extensively available in public literature, this guide also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key physical characteristics. This approach ensures that researchers have both the available data and the means to generate new, reliable data in their own laboratories.
Chemical Identity
A precise understanding of a compound's identity is the foundation of all further research. The following table summarizes the key identifiers for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.
| Identifier | Value | Source |
| CAS Number | 1335290-31-7 | |
| Molecular Formula | C₁₁H₉F₂NO₂ | |
| Molecular Weight | 225.195 g/mol | |
| IUPAC Name | ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | |
| Canonical SMILES | CCOC(=O)C(F)(F)C1=CC=CC=C1C#N | |
| InChI | InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3 | |
| InChI Key | PFXQRKCMYVFNCF-UHFFFAOYSA-N |
Predicted and Known Physical Properties
Due to the limited availability of experimental data, a combination of known and computationally predicted properties is presented. Predicted values, often generated by software such as ChemDraw® or through platforms like SciFinder®, provide useful estimates for experimental design.[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| Purity | ≥98% | As per supplier data. |
| LogP | 2.738 | Calculated. |
| Hydrogen Bond Acceptors | 2 | Calculated. |
| Melting Point | Data not available | Experimental determination is recommended. |
| Boiling Point | Data not available | Experimental determination is recommended. |
| Density | Data not available | Experimental determination is recommended. |
| Solubility | Data not available | Experimental determination is recommended. |
Hazard Information and Safe Handling
Understanding the potential hazards of a compound is critical for safe laboratory practice. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is classified as harmful and an irritant.
-
GHS Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All handling of the compound should be performed in a well-ventilated fume hood.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[11][12] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance.
Methodology: Capillary Method [11][12]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[11]
-
Heating and Observation: The sample is heated at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire solid has melted are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.[13]
Methodology: Thiele Tube Method [13][14]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form bubbles.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of a liquid can be determined by accurately measuring its mass and volume.[15][16][17]
Methodology: Gravimetric Method
-
Mass of Empty Container: An empty, dry volumetric flask of a known volume (e.g., 1 mL) is accurately weighed.
-
Mass of Filled Container: The volumetric flask is carefully filled with the liquid to the calibration mark, and the flask is reweighed.
-
Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the volume of the flask.
Caption: Workflow for Density Determination.
Solubility Determination
A systematic approach to solubility testing can provide insights into the polarity and functional groups present in a molecule.[18][19][20]
Methodology: Systematic Solubility Testing
-
Water Solubility: A small amount of the compound is added to water and shaken vigorously. Observe if the compound dissolves.
-
Aqueous Acid/Base Solubility: If insoluble in water, the solubility is tested in dilute aqueous solutions of NaOH and HCl.[18][20]
-
Solubility in NaOH suggests an acidic functional group.
-
Solubility in HCl suggests a basic functional group.
-
-
Organic Solvent Solubility: The solubility in a range of common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane) should be determined to assess its polarity profile.
Caption: Workflow for Systematic Solubility Testing.
Spectroscopic Analysis Protocols
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21][22][23][24][25] For Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25]
-
NMR Tube: Transfer the solution to a clean NMR tube.[25]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectra according to the instrument's standard operating procedures.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[26][27][28][29]
Methodology: Attenuated Total Reflectance (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[30][31][32][33][34]
Methodology: Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[32][34]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[31][34]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[31]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[31]
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